1-(2,2,2-Trifluoroethyl)indolin-5-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11F3N2 |
|---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
1-(2,2,2-trifluoroethyl)-2,3-dihydroindol-5-amine |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)6-15-4-3-7-5-8(14)1-2-9(7)15/h1-2,5H,3-4,6,14H2 |
InChI Key |
OUYXUTBXNPFDRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)N)CC(F)(F)F |
Origin of Product |
United States |
Significance of Indoline Frameworks in Modern Chemical Research
The indoline (B122111) scaffold, also known as 2,3-dihydroindole, is a privileged heterocyclic structure prominently featured in a multitude of natural products and synthetic compounds with significant biological activity. nih.govnrfhh.com Its structure, consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, serves as a foundational backbone for numerous drugs. nrfhh.com
The versatility of the indoline framework allows it to interact with a wide range of biological targets, making it a staple in the development of therapeutics for various diseases. Indoline-based compounds have been investigated and developed for use as anticancer, anti-inflammatory, antibacterial, and cardiovascular agents. The rigid, bicyclic nature of the scaffold provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for specific interactions with biological receptors and enzymes.
Strategic Importance of Trifluoroethyl Moieties in Organic Synthesis
The introduction of fluorine-containing groups is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of lead compounds. The 2,2,2-trifluoroethyl group (-CH₂CF₃) is particularly valuable for its ability to modulate several key physicochemical properties simultaneously.
Attaching a trifluoroethyl group to a molecule can lead to:
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoroethyl moiety resistant to metabolic degradation by enzymes, which can prolong the half-life of a drug.
Enhanced Lipophilicity: The trifluoroethyl group increases the lipophilicity (fat-solubility) of a compound, which can improve its ability to cross biological membranes and enhance bioavailability.
Modulation of Basicity: When attached to a nitrogen atom, the strong electron-withdrawing effect of the fluorine atoms significantly reduces the basicity of the nitrogen. This can be critical for optimizing a drug's ionization state at physiological pH, affecting its solubility, permeability, and target binding.
| Property | Influence of the Trifluoroethyl Group | Pharmacological Implication |
|---|---|---|
| Metabolic Stability | Increased due to strong C-F bonds | Longer drug half-life, potentially less frequent dosing |
| Lipophilicity | Increased | Improved membrane permeability and absorption |
| Basicity (of adjacent Nitrogen) | Decreased due to inductive effect | Altered ionization at physiological pH, affecting solubility and target interaction |
| Binding Interactions | Can introduce new non-covalent interactions (e.g., hydrogen bonds, dipole interactions) | Potentially enhanced binding affinity and selectivity for the biological target |
Positional Significance of the C 5 Amino Group Within Indoline Scaffolds
The position of substituents on the indoline (B122111) ring system is critical for determining a compound's biological activity. The C-5 position, located on the benzene (B151609) portion of the scaffold, is a synthetically accessible and pharmacologically significant site for modification. scienmag.comsciencedaily.com
An amino group (-NH₂) at the C-5 position offers several strategic advantages:
Pharmacophore Element: The amino group can act as a crucial hydrogen bond donor or acceptor, enabling direct interaction with amino acid residues in the binding site of a target protein.
Synthetic Handle: It serves as a versatile functional group for further chemical elaboration. The amine can be readily converted into amides, sulfonamides, ureas, and other functional groups, allowing for the systematic exploration of structure-activity relationships (SAR).
Research on other indole (B1671886) and indoline derivatives has demonstrated that substitution at the C-5 position can profoundly impact potency and selectivity for various biological targets. researchgate.net For instance, the synthesis of 5-aminoindole (B14826) derivatives has been a key step in the development of compounds targeting specific enzymes or receptors. acs.orgd-nb.infodergipark.org.tr
Overview of Key Research Avenues for 1 2,2,2 Trifluoroethyl Indolin 5 Amine
Foundational Developments in Indoline Synthesis
The synthesis of the indoline nucleus has been a central theme in heterocyclic chemistry. One of the earliest and most enduring methods for constructing the related indole (B1671886) core is the Fischer indole synthesis, developed in 1883 by Emil Fischer. wikipedia.orgnih.gov While primarily used for indoles, this reaction laid the groundwork for accessing the indoline skeleton through subsequent reduction.
In more recent times, transition-metal-catalyzed reactions have revolutionized the synthesis of indolines. nih.govnih.gov Palladium- and copper-catalyzed intramolecular C-N bond formation reactions have emerged as powerful tools, allowing for the construction of the indoline ring from readily available starting materials under relatively mild conditions. nih.govnih.gov For instance, domino copper-catalyzed amidation/nucleophilic substitution processes have been developed for the efficient synthesis of substituted indolines. nih.gov These methods offer a modular and versatile approach to the indoline core, overcoming some of the limitations of classical methods. nih.gov
Progression of Trifluoroethylation Methodologies in Heterocyclic Chemistry
The introduction of the trifluoroethyl group (-CH₂CF₃) into organic molecules has been a focal point of research due to the unique properties it imparts. irejournals.com Historically, the installation of this group was often challenging, requiring harsh reaction conditions or multi-step sequences. rsc.org
Recent decades have witnessed a surge in the development of novel trifluoroethylation reagents and methodologies. irejournals.com A significant advancement has been the advent of metal-free approaches. For example, the reductive N-trifluoroethylation of indoles using trifluoroacetic acid (TFA) and a reducing agent like trimethylamine (B31210) borane (B79455) provides a direct route to N-trifluoroethylated indolines. organic-chemistry.org This method is advantageous due to the use of inexpensive and readily available reagents. organic-chemistry.org
Furthermore, the development of specialized reagents such as 2,2,2-trifluoroethyl(mesityl)-iodonium triflate has enabled the direct and highly selective C3-trifluoroethylation of indoles under mild, metal-free conditions. rsc.orgresearchgate.net While this particular reagent targets the C3 position, the underlying principles of using hypervalent iodine reagents have expanded the toolkit for trifluoroethylation. Copper-catalyzed direct trifluoroethylation of heteroarenes using reagents like CF₃CH₂SO₂Na has also emerged as an efficient method, with mechanistic studies suggesting the involvement of a trifluoroethyl radical. acs.org
The table below summarizes some of the key trifluoroethylating agents and their applications.
| Reagent/Method | Substrate | Key Features |
| Trifluoroacetic Acid (TFA) / Me₃N-BH₃ | Indoles | Metal-free, uses inexpensive reagents. organic-chemistry.org |
| 2,2,2-Trifluoroethyl(mesityl)-iodonium triflate | Indoles | Highly C3-selective, mild conditions. rsc.orgresearchgate.net |
| CF₃CH₂SO₂Na / Copper Catalyst | Heteroarenes | Involves a trifluoroethyl radical mechanism. acs.org |
Evolution of Amination Techniques for Indoline Systems
The introduction of an amino group onto the indoline ring is a critical step in the synthesis of many biologically active compounds. Traditional amination methods often involved harsh conditions and offered limited functional group tolerance. The advent of transition-metal-catalyzed C-H amination has provided milder and more selective alternatives. nih.gov
Copper- and palladium-based catalytic systems have been instrumental in this regard. For instance, a Cu(OAc)₂-mediated intramolecular aromatic C-H amination has been shown to produce indolines in good yields. nih.gov This method can even be rendered catalytic in copper with the use of an oxidant like MnO₂. nih.gov Similarly, palladium-catalyzed intermolecular amination of unactivated C(sp³)–H bonds has been developed for the synthesis of 3,3-disubstituted indolines. researchgate.net
More recently, single-electron-based approaches have emerged for the amination of indolines. A notable example is the use of copper wire and isopropanol (B130326) to promote high-yielding aminations, which are tolerant of both steric and electronic demands. nih.gov This highlights the continuous innovation in developing more sustainable and efficient amination protocols.
Key Milestones in the Preparation of N-Trifluoroethylated Indoline Compounds
The synthesis of N-trifluoroethylated indoline compounds represents the convergence of the aforementioned synthetic strategies. A key milestone in this area is the development of one-pot procedures that combine the trifluoroethylation and indoline formation steps.
A significant development was the switchable reductive N-trifluoroethylation and N-trifluoroacetylation of indoles. organic-chemistry.org By tuning the reaction conditions, specifically the equivalents of trifluoroacetic acid and trimethylamine borane, either the N-trifluoroethylated or N-trifluoroacetylated indoline can be obtained. organic-chemistry.org Mechanistic studies have suggested that indoline is a common intermediate in these transformations, highlighting a direct pathway to N-trifluoroethylated indolines from indole precursors. organic-chemistry.org
The application of N-2,2,2-trifluoroethylisatin ketimines in asymmetric cycloaddition reactions has also been a notable advancement. nih.gov While not directly forming simple indolines, this work demonstrates the utility of the N-trifluoroethyl group in directing complex chemical transformations to build chiral, trifluoromethyl-containing spirooxindole derivatives. nih.gov
The following table outlines some of the notable research findings in the synthesis of N-trifluoroethylated indoline and related compounds.
| Research Focus | Key Findings |
| Metal-Free Reductive N-Trifluoroethylation | Switchable synthesis of N-trifluoroethylated or N-trifluoroacetylated indolines from indoles using TFA and Me₃N-BH₃. organic-chemistry.org |
| Asymmetric Cycloaddition Reactions | Use of N-2,2,2-trifluoroethylisatin ketimines to synthesize chiral trifluoromethyl-containing spirooxindole derivatives. nih.gov |
Strategies for Constructing the Indoline-5-amine Core Structure
The indoline scaffold is a privileged structural motif found in numerous natural products and pharmaceuticals. Its synthesis has been the subject of extensive research, leading to a variety of effective methodologies.
Reductive Cyclization Approaches
Reductive cyclization of nitroaromatics is a powerful and frequently employed strategy for the synthesis of N-heterocycles, including indolines. This approach typically involves the reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization.
A common precursor for the synthesis of the indoline-5-amine core via this method is a suitably substituted o-nitrostyrene derivative. The palladium-catalyzed reductive cyclization of 2-nitrostyrenes using carbon monoxide surrogates, such as phenyl formate, has proven to be an effective method for indole synthesis, which can be adapted for indoline production under specific conditions. unimi.itresearchgate.net For instance, the reduction of a dinitro-dialkenylbenzene can lead to the formation of a pyrrolo[3,2-g]indole structure through a double reductive cyclization, highlighting the utility of this method for complex heterocyclic systems. nih.gov
The process generally involves the reduction of the nitro group, which can be achieved with various reducing agents, including iron in acetic acid, catalytic hydrogenation, or transfer hydrogenation. researchgate.net The choice of reducing agent can be critical to avoid over-reduction of other functional groups. For example, the use of Fe/AcOH is a mild and selective method for the reduction of nitroaromatics to anilines. Following the reduction, the newly formed amino group can cyclize onto a suitably positioned reactive group, such as an epoxide or an activated double bond, to form the indoline ring.
A plausible synthetic route to an indoline-5-amine core could start from a 2,4-dinitro- or 2-amino-4-nitrostyrene derivative. The reduction of the nitro group ortho to the vinyl substituent, followed by intramolecular cyclization, would yield the desired indoline scaffold. The remaining nitro group at the 5-position can then be reduced to the target amine.
Table 1: Reductive Cyclization Conditions for Indole Synthesis from o-Nitrostyrenes
| Catalyst/Reducing Agent | CO Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| PdCl₂(CH₃CN)₂/Phenanthroline | Phenyl Formate | CH₃CN | 82 | High | unimi.it |
| Ru₃(CO)₁₂ | Alkyl Formate | Various | 180 | Good | researchgate.net |
| Fe/AcOH | - | Acetic Acid | Reflux | Variable | researchgate.net |
| Catalytic Hydrogenation (Pd/C) | H₂ | Various | RT | Good | researchgate.net |
This table presents general conditions for the synthesis of indoles, which can be adapted for indoline synthesis.
Ring-Closing Metathesis (RCM) Strategies
Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of a wide variety of cyclic and heterocyclic systems. beilstein-journals.orgnih.gov This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile alkene, such as ethylene.
For the synthesis of the indoline core, a suitable precursor would be an N-allyl-N-(2-vinylphenyl)amine derivative. The RCM reaction of such a diene would lead to the formation of a dihydroindole (indoline) ring. The success of this strategy is highly dependent on the nature of the catalyst and the reaction conditions. Second-generation Grubbs and Hoveyda-Grubbs catalysts are often employed for their high activity and functional group tolerance. beilstein-journals.org
While direct examples for the synthesis of indoline-5-amine using RCM are not abundant in the literature, the general applicability of this method to N-heterocycle synthesis suggests its potential. beilstein-journals.orgnih.gov A hypothetical precursor, N-allyl-N-(2-vinyl-4-nitrophenyl)amine, could undergo RCM to form 5-nitroindoline (B147364), which could then be reduced to the desired indoline-5-amine. The synthesis of such precursors can be achieved through standard organic transformations.
Table 2: Representative Catalysts for Ring-Closing Metathesis
| Catalyst | Structure | Key Features |
| Grubbs' First Generation | High activity for terminal olefins | |
| Grubbs' Second Generation | Higher activity, better functional group tolerance | |
| Hoveyda-Grubbs' Second Generation | Increased stability and activity |
Structures are generalized representations.
Palladium-Catalyzed Cyclization Methods for Indolines
Palladium-catalyzed reactions are among the most versatile and powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. Several palladium-catalyzed methods have been developed for the synthesis of indolines.
One prominent approach is the intramolecular Heck cyclization of N-vinyl or N-allyl-2-haloanilines. rsc.org This reaction involves the oxidative addition of the palladium catalyst to the aryl halide bond, followed by migratory insertion of the tethered alkene and subsequent reductive elimination to afford the indoline product. The use of palladium nanoparticles has been shown to be an effective catalytic system for this transformation. rsc.org
Another powerful strategy is the palladium-catalyzed intramolecular C-H amination. semanticscholar.orgacs.orgnih.gov This method allows for the direct formation of the indoline ring from a β-phenethylamine derivative, avoiding the need for pre-functionalized starting materials. For example, the cyclization of picolinamide (B142947) (PA)-protected β-arylethylamines can be achieved with high efficiency and low catalyst loadings under mild conditions. nih.gov The directing group plays a crucial role in facilitating the C-H activation step.
Furthermore, palladium-catalyzed cyclization of 2-alkynylanilines is a well-established method for the synthesis of indoles, and under certain reductive conditions, can be adapted for indoline synthesis. organic-chemistry.orgmdpi.comnih.gov Tandem Sonogashira coupling followed by cyclization offers a streamlined approach to substituted indolines from readily available starting materials. nih.gov
Table 3: Palladium-Catalyzed Methods for Indoline Synthesis
| Reaction Type | Starting Material | Catalyst System | Key Features | Reference |
| Intramolecular Heck Cyclization | N-allyl-2-haloaniline | Pd(II)-PEG | Forms 3-methylindolines | rsc.org |
| Intramolecular C-H Amination | β-arylethylamine | Pd(OAc)₂ | High efficiency, mild conditions | nih.gov |
| Cyclization of 2-alkynylanilines | 2-alkynylaniline | Pd(OAc)₂ | Can be performed in aqueous media | nih.gov |
Organocatalytic Routes to Substituted Indolines
In recent years, organocatalysis has emerged as a powerful and environmentally friendly alternative to metal-catalyzed reactions for the synthesis of chiral molecules. acs.orgrsc.orgnih.govrsc.org Several organocatalytic methods have been developed for the asymmetric synthesis of substituted indolines.
One common strategy involves the intramolecular Michael addition of an amine to an α,β-unsaturated system. For instance, the cyclization of (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones, catalyzed by a primary amine derived from a cinchona alkaloid, affords cis-2,3-disubstituted indolines with high enantioselectivities. semanticscholar.org This approach allows for the stereocontrolled formation of two adjacent chiral centers.
Another approach is the enantioselective Friedel-Crafts reaction. Chiral phosphoric acids have been shown to be effective catalysts for the reaction of indoles with various electrophiles, leading to the formation of functionalized indolines with high enantiomeric excess. rsc.org These reactions often proceed through the formation of a chiral ion pair between the catalyst and the electrophile, which then reacts with the nucleophilic indole.
The development of organocatalytic methods provides access to enantiomerically enriched indoline building blocks, which are of significant interest in medicinal chemistry.
Table 4: Organocatalytic Strategies for Indoline Synthesis
| Reaction Type | Catalyst Type | Key Features | Reference |
| Intramolecular Michael Addition | Cinchona alkaloid-derived primary amine | High enantioselectivity for 2,3-disubstituted indolines | semanticscholar.org |
| Asymmetric Friedel-Crafts Reaction | Chiral Phosphoric Acid | Synthesis of arylindolyl indolin-3-ones | rsc.org |
Introduction of the 2,2,2-Trifluoroethyl Group
The introduction of fluorine-containing moieties, such as the 2,2,2-trifluoroethyl group, can significantly modulate the physicochemical and biological properties of a molecule. Several methods have been developed for the N-trifluoroethylation of amines.
N-Trifluoroethylation of Indoline Precursors
The direct N-trifluoroethylation of the indoline-5-amine precursor can be achieved using various trifluoroethylating agents. A common method involves the reaction of the amine with a 2,2,2-trifluoroethyl halide or sulfonate in the presence of a base.
More recently, methods utilizing trifluoroacetic acid as an inexpensive and stable fluorine source have been developed. For example, a catalyst-free reductive trifluoroethylation of amines using trifluoroacetic acid in the presence of a silane (B1218182) reducing agent has been reported. researchgate.net This method offers excellent functional group tolerance.
Another approach involves the use of 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source in a one-pot reaction catalyzed by an iron-porphyrin complex. nih.govrsc.org This reaction proceeds via a cascade diazotization/N-trifluoroethylation sequence and is applicable to a wide range of anilines. The reaction conditions are generally mild, and the process exhibits good substrate scope. nih.govrsc.org
The choice of method for the N-trifluoroethylation step will depend on the specific substrate and the desired reaction conditions. The presence of the free amine at the 5-position of the indoline core may require protection prior to the N-trifluoroethylation to avoid competing reactions.
Table 5: Reagents for N-Trifluoroethylation
| Reagent | Key Features | Reference |
| 2,2,2-Trifluoroethyl iodide/bromide | Readily available, requires a base | |
| 2,2,2-Trifluoroethyl triflate | Highly reactive electrophile | |
| Trifluoroacetic acid/Silane | Inexpensive, catalyst-free, good functional group tolerance | researchgate.net |
| 2,2,2-Trifluoroethylamine hydrochloride/Iron-porphyrin catalyst | One-pot procedure, mild conditions | nih.govrsc.org |
C-H Trifluoroethylation Approaches to Indoline Systems
While the target compound is N-substituted, methods for C-H trifluoroethylation of the indole ring are relevant as they can produce precursors that can subsequently be reduced to the corresponding indoline. The regioselectivity of these reactions is a key consideration.
The C2 position of the indole ring can be targeted for trifluoroethylation through photocatalytic methods. These reactions often employ fluoroalkyl halides as radical precursors under mild, transition-metal-free conditions. This approach allows for the introduction of the trifluoroethyl group at the C2 position of 3-substituted indoles, providing access to a different substitution pattern compared to many electrophilic methods.
The C3 position of indoles is nucleophilic and thus a common site for electrophilic substitution. As mentioned previously, hypervalent iodonium (B1229267) reagents, such as 2,2,2-trifluoroethyl(mesityl)iodonium triflate, are highly effective for the C3-trifluoroethylation of indoles. rsc.org The reaction is typically fast, proceeds under mild conditions, and tolerates a wide range of functional groups. rsc.org The presence of a base is often necessary to neutralize the triflic acid generated during the reaction, which can otherwise lead to side reactions like indole dimerization. rsc.org The resulting 3-(2,2,2-trifluoroethyl)indole can then be catalytically hydrogenated to the corresponding indoline, which would be an isomer of the target compound but illustrates a relevant synthetic strategy.
Ring Construction Incorporating Pre-installed Trifluoroethyl Moieties
Once the N-trifluoroethylated aniline (B41778) precursor is obtained, intramolecular cyclization can be employed to form the indoline ring. For instance, if the aniline precursor contains a suitable leaving group at the ortho position of an ethyl side chain, an intramolecular nucleophilic substitution can lead to ring closure. A more modern and versatile approach is the intramolecular Heck reaction. wikipedia.orgthieme-connect.deresearchgate.net In this palladium-catalyzed process, a 2-halo-N-(2,2,2-trifluoroethyl)allylaniline could cyclize to form a 1-(2,2,2-trifluoroethyl)indole, which can then be reduced to the desired indoline. researchgate.net This strategy allows for the construction of the core heterocyclic structure with the N-substituent already in place.
Selective Introduction and Functionalization of the C-5 Amino Group
A crucial aspect of the synthesis of this compound is the regioselective introduction of the amino group at the C-5 position of the indoline ring.
A common and reliable method for introducing an amino group onto an aromatic ring is through a nitration-reduction sequence. For indoline scaffolds, regioselective nitration at the C-5 position is well-documented. The N-substituent on the indoline ring plays a significant role in directing the electrophilic nitration.
Studies have shown that N-protected indolines can be selectively nitrated at the C-5 position under mild conditions. sci-hub.seresearchgate.net For instance, copper-catalyzed nitration using tert-butyl nitrite (B80452) or iron(III) nitrate-mediated nitration have been reported to afford high regioselectivity for the C-5 position. researchgate.net The N-acetyl group is a common directing group in these reactions. It is anticipated that the electron-withdrawing nature of the N-(2,2,2-trifluoroethyl) group would also direct nitration to the C-5 position.
Following successful nitration to yield 1-(2,2,2-trifluoroethyl)-5-nitroindoline, the nitro group can be reduced to the corresponding amine. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H2/Pd-C), metal-acid combinations (e.g., Sn/HCl, Fe/HCl), or transfer hydrogenation. The choice of reducing agent should be made to ensure compatibility with the trifluoroethyl group.
| Nitrating Agent | Catalyst/Reagent | Solvent | Temperature | Yield of C-5 Nitroindoline | Reference |
|---|---|---|---|---|---|
| tert-Butyl nitrite | Cu(OAc)2 | DCE | Room Temperature | High | researchgate.net |
| Fe(NO3)3·9H2O | - | DCM | Room Temperature | Good to Excellent | researchgate.net |
| Cu(NO3)2 or AgNO3 | - | DCE | 80 °C | High | sci-hub.se |
Direct C-H amination methodologies offer a more atom-economical approach to the introduction of an amino group, avoiding the multi-step nitration-reduction sequence. However, the direct and regioselective amination of an unactivated C-H bond on the indoline ring is a challenging transformation.
In a multi-step synthesis of a molecule like this compound, the strategic use of protecting groups is often necessary to prevent unwanted side reactions.
The amino group, once introduced, may require protection during subsequent synthetic manipulations. Common protecting groups for amines include carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be readily introduced and removed under specific acidic or hydrogenolytic conditions, respectively. libretexts.orgug.edu.plresearchgate.net Acyl groups, such as the acetyl group, can also serve as effective protecting groups. The choice of protecting group will depend on the stability required for downstream reactions and the conditions for its removal, ensuring the integrity of the trifluoroethyl group.
For instance, if further functionalization of the aromatic ring or other parts of the molecule is desired after the introduction of the amino group, protecting it as a Boc-carbamate would be a prudent choice due to its robustness to a wide range of reaction conditions and its facile removal with acid.
| Protecting Group | Abbreviation | Introduction Conditions | Deprotection Conditions | Reference |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Boc2O, base (e.g., Et3N, DMAP) | Acid (e.g., TFA, HCl) | libretexts.orgresearchgate.net |
| Benzyloxycarbonyl | Cbz or Z | Cbz-Cl, base | H2, Pd/C (Hydrogenolysis) | ug.edu.pl |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., piperidine) | researchgate.net |
| Trifluoroacetyl | Tfa | Trifluoroacetic anhydride | Mild base (e.g., K2CO3 in MeOH) | creative-peptides.com |
Convergent Synthetic Strategies for this compound
A convergent synthesis involves the preparation of key fragments of the target molecule separately, which are then combined in the later stages of the synthesis. This approach is often more efficient and allows for greater flexibility in the preparation of analogues.
A plausible convergent strategy for this compound would involve the synthesis of two key intermediates: a suitably substituted aniline or nitrobenzene (B124822) derivative and a trifluoroethylating agent.
Route A: Linear Approach
A more linear, yet common, approach would start with commercially available 5-nitroindoline.
N-Trifluoroethylation: The first step would be the N-alkylation of 5-nitroindoline with a trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide or triflate, in the presence of a base.
Reduction of the Nitro Group: The resulting 1-(2,2,2-trifluoroethyl)-5-nitroindoline would then be subjected to reduction of the nitro group to afford the final product.
Route B: Convergent Approach
A more convergent approach could involve the synthesis of a pre-functionalized aniline derivative.
Synthesis of a Precursor: Preparation of a key intermediate such as N-(2,2,2-trifluoroethyl)-3-aminophenyl)ethanol.
Cyclization: An intramolecular cyclization, for example, a Mitsunobu reaction or a palladium-catalyzed intramolecular C-N bond formation, could then be employed to construct the indoline ring, directly yielding the target molecule or a protected precursor.
While specific, fully developed convergent syntheses for this exact molecule are not extensively reported in the literature, the principles of convergent synthesis are widely applied in the preparation of substituted indolines and can be adapted for this target. nih.gov
Reactivity Profiles at the Indoline Nitrogen (N-1)
The nitrogen atom within the indoline ring is a secondary amine, but its nucleophilicity is substantially attenuated by the potent electron-withdrawing effect of the adjacent 2,2,2-trifluoroethyl substituent. This reduced reactivity dictates the conditions required for its functionalization.
Direct N-alkylation of the indoline nitrogen in this compound is challenging. The lone pair of electrons on the nitrogen is less available for nucleophilic attack compared to a typical N-alkylindoline due to the inductive effect of the trifluoroethyl group. Standard alkylation methods using alkyl halides often require harsh conditions and may suffer from low yields. wikipedia.orgmasterorganicchemistry.com Furthermore, as with many amine alkylations, the reaction can be difficult to control, potentially leading to the formation of quaternary ammonium (B1175870) salts if the reaction proceeds. wikipedia.orgmasterorganicchemistry.com
N-acylation is generally more feasible. Acylating agents such as acid chlorides and anhydrides can react with the indoline nitrogen, typically in the presence of a base to neutralize the acid byproduct. The resulting N-acyl derivatives are stable amides. The reaction may require elevated temperatures or the use of more reactive acylating agents to overcome the reduced nucleophilicity of the nitrogen.
| Transformation | Reagent Class | Example Reagent | Product Type |
| N-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | Tertiary Amine |
| N-Acylation | Acid Chloride | Acetyl Chloride (CH₃COCl) | Amide |
| N-Acylation | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Amide |
The 2,2,2-trifluoroethyl group is exceptionally stable and generally considered chemically inert under most synthetic conditions. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the trifluoromethyl (-CF₃) moiety resistant to cleavage or transformation. The hydrogens on the adjacent methylene (B1212753) (-CH₂-) group exhibit some acidity due to the influence of the CF₃ group, but attempts to functionalize this position are not common and can be complicated by potential elimination pathways. Consequently, selective chemical modification of the N-trifluoroethyl substituent without altering the rest of the indoline structure is synthetically challenging and not a widely reported transformation.
Transformations Involving the C-5 Amino Group
The primary amino group at the C-5 position behaves as a typical aryl amine or aniline derivative. Its location on the aromatic ring makes it a versatile handle for a wide range of chemical transformations, distinct from the less reactive indoline nitrogen.
The C-5 primary amine readily undergoes reactions characteristic of anilines.
Acylation: Reaction with acid chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) smoothly converts the amine into the corresponding amide. This transformation is often used to protect the amino group or to introduce new functional moieties.
Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a basic medium yields stable sulfonamides. nih.gov This reaction is robust and widely used in medicinal chemistry to introduce the sulfonyl group.
Alkylation: Direct alkylation of the C-5 amine with alkyl halides is possible but can be difficult to control, often resulting in a mixture of mono- and di-alkylated products. nih.gov Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for synthesizing secondary or tertiary amine derivatives.
| Transformation | Reagent Class | Example Reagent | Product Class |
| Acylation | Acid Anhydride | Acetic Anhydride | Aryl Amide |
| Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl Chloride | Sulfonamide |
| Alkylation | Alkyl Halide | Ethyl Bromide | Alkylated Aryl Amine |
| Reductive Amination | Aldehyde + Reducing Agent | Benzaldehyde + NaBH(OAc)₃ | Secondary Amine |
The C-5 amino group can be derivatized to either facilitate further synthetic steps or enable analytical detection.
For analytical purposes, the primary amine can be tagged with chromophoric or fluorogenic reagents to enhance its detection in techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). nih.gov Common derivatizing agents include dansyl chloride, dabsyl chloride, and o-phthalaldehyde (B127526) (OPA), which react with the amine to form highly conjugated products with strong absorbance or fluorescence properties. nih.govnih.gov
From a synthetic standpoint, the most powerful derivatization involves converting the amine into a diazonium salt. Treatment of the C-5 amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures yields a diazonium salt (Ar-N₂⁺). This intermediate is highly versatile and can be subsequently converted into a wide range of functional groups through reactions such as the Sandmeyer reaction (to install halides or a cyano group), the Schiemann reaction (to install fluorine), or hydrolysis (to form a phenol).
The aryl amine at the C-5 position can serve as a nucleophilic component in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. nih.govnih.gov In this reaction, the C-5 amino group is coupled with an aryl halide or aryl triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This powerful C-N bond-forming reaction allows for the synthesis of diarylamine structures. The electron-withdrawing nature of the fluoroalkyl group on the indoline nitrogen can influence the nucleophilicity of the C-5 amine, but the reaction is generally feasible. The choice of ligand and base is critical to avoid decomposition of the product, especially given the potential instability of some fluoroalkylanilines under strongly basic conditions. nih.govnih.gov
| Component | Function | Example |
| Palladium Source | Catalyst Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |
| Ligand | Stabilizes & Activates Catalyst | XPhos, SPhos, AdBippyPhos |
| Base | Deprotonates Amine | KOPh (Potassium Phenoxide), NaOt-Bu (Sodium tert-butoxide) |
| Coupling Partner | Electrophile | Bromobenzene, 4-Chlorotoluene |
| Solvent | Reaction Medium | Toluene, Dioxane |
Electrophilic Aromatic Substitution on the Indoline Ring System
Regioselectivity Considerations (excluding C-5 due to the existing amino group)
The orientation of incoming electrophiles onto the benzene (B151609) portion of the indoline ring is directed by two key activating groups: the secondary amine of the indoline ring (N-1) and the primary amine at the C-5 position.
Directing Effects: Both the N-1 and C-5 amino groups are activating substituents that direct incoming electrophiles to the ortho and para positions. chemistrytalk.orglibretexts.org
The primary amino group at C-5 strongly directs substitution to its ortho positions, C-4 and C-6.
The indoline nitrogen (N-1) directs substitution to its ortho position (C-7) and its para position (C-5), which is already occupied.
Predicted Outcome: The C-5 amino group is generally a more powerful activating group than the N-1 nitrogen, whose lone pair is also delocalized within the five-membered ring and electronically attenuated by the N-substituent. Consequently, electrophilic attack is most likely to occur at the C-4 and C-6 positions, which are ortho to the potent C-5 amino director. libretexts.org Between these two sites, the C-4 position may be favored due to lesser steric hindrance compared to the C-6 position. Substitution at C-7 remains a possibility, though it is expected to yield a minor product.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position | Directing Influence | Predicted Reactivity | Rationale |
|---|---|---|---|
| C-4 | ortho to -NH₂ | Major Product | Strong activation by the C-5 amino group. libretexts.org |
| C-6 | ortho to -NH₂ | Major/Minor Product | Strong activation, but potential for steric hindrance. |
| C-7 | ortho to N-trifluoroethyl | Minor Product | Activation by indoline nitrogen is weaker than the C-5 amine. youtube.com |
Nucleophilic Reactions Involving the Indoline Core
The reactivity of this compound towards nucleophiles is dominated by the primary amino group at the C-5 position, rather than the electron-rich aromatic ring. Nucleophilic aromatic substitution (SNAr) on the benzene ring is highly unfavorable as it lacks the requisite strong electron-withdrawing groups and a suitable leaving group. nih.gov
The C-5 primary amine, however, is an excellent nucleophile and can readily participate in a wide array of chemical transformations, including:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.
Sulfonylation: Treatment with sulfonyl chlorides to produce sulfonamides.
Condensation: Reaction with aldehydes and ketones to form Schiff bases (imines).
These reactions provide straightforward pathways for the elaboration of the molecule, allowing for the attachment of diverse functional groups and the construction of more complex molecular architectures.
Transition Metal-Catalyzed Cross-Coupling Reactions of the Indoline Skeleton
The structure of this compound is well-suited for functionalization via modern transition metal-catalyzed cross-coupling reactions. Both the primary amine and the C-H bonds of the aromatic ring can serve as handles for such transformations.
Functionalization via the Amino Group: The C-5 amino group can be converted into other functional groups that are amenable to cross-coupling. For example, transformation into a halide or triflate would enable participation in classic palladium-catalyzed reactions like Suzuki, Heck, or Sonogashira couplings, allowing for the formation of new carbon-carbon bonds at this position. mdpi.com
Direct C-H Activation: A more atom-economical approach is the direct functionalization of C-H bonds. mdpi.com The indoline ring is a promising substrate for such reactions. The N-1 atom of the indoline can act as a directing group, facilitating the selective activation of the C-H bond at the C-7 position by transition metals like palladium or rhodium. rsc.org This strategy enables the direct introduction of aryl, vinyl, or alkyl groups, bypassing the need for pre-functionalization of the substrate.
Table 2: Potential Transition Metal-Catalyzed Reactions
| Reaction Type | Reactive Site | Potential Catalyst | Outcome |
|---|---|---|---|
| Suzuki Coupling | C5 (after conversion to -Br, -I, -OTf) | Pd | C-C bond formation (biaryls) |
| Heck Coupling | C5 (after conversion to -Br, -I, -OTf) | Pd | C-C bond formation (alkenes) |
| C-H Arylation | C7 | Pd, Rh | Direct C-C bond formation rsc.org |
| Buchwald-Hartwig Amination | C5 (after conversion to -Br, -I, -OTf) | Pd | C-N bond formation |
Stereoselective Transformations and Asymmetric Synthesis Applications
Although this compound is itself an achiral molecule, its structural framework is of significant interest in the field of asymmetric synthesis. yale.edu The indoline core is a privileged scaffold found in numerous chiral ligands and biologically active compounds. unibo.it
Research on structurally related compounds demonstrates the profound utility of the N-trifluoroethyl group in stereocontrolled reactions. For example, N-2,2,2-trifluoroethylisatin ketimines, derived from a similar core, are highly effective 1,3-dipoles in organocatalytic asymmetric [3+2] cycloaddition reactions for synthesizing complex spiro-heterocycles. nih.gov Furthermore, 3-((2,2,2-trifluoroethyl)amino)indolin-2-one has been shown to undergo cascade reactions to produce chiral spirooxindole γ-lactams with outstanding levels of stereoselectivity (up to 99% enantiomeric excess). rsc.orgresearchgate.net
These precedents strongly suggest that this compound could serve as a valuable precursor for substrates in asymmetric transformations. Potential strategies include:
Asymmetric functionalization: Introducing a stereocenter at the C-2 or C-3 position of the indoline ring through methods like asymmetric deprotonation with a chiral base followed by electrophilic trapping. whiterose.ac.uk
Chiral Ligand Synthesis: Utilizing the C-5 amino group as an attachment point for building novel chiral ligands for asymmetric catalysis. unibo.it
The development of such stereoselective transformations would unlock access to a vast chemical space of enantiomerically enriched indoline derivatives for applications in medicinal chemistry and materials science. yale.edunih.gov
Mechanistic Investigations of Reactions Involving 1 2,2,2 Trifluoroethyl Indolin 5 Amine
Elucidation of Trifluoroethylation Mechanisms
The introduction of a 2,2,2-trifluoroethyl group onto the nitrogen atom of an indoline (B122111) precursor is a critical step in the synthesis of the title compound. This transformation can be achieved through several mechanistic pathways, including radical, electrophilic, and transition-metal-catalyzed routes.
Radical-based processes offer a distinct pathway for the formation of C-N bonds. In the context of N-trifluoroethylation, this can involve the reaction of a nitrogen-centered radical with a trifluoroethyl source or the reaction of a trifluoroethyl radical with the indoline nitrogen.
One plausible mechanism involves the generation of a trifluoroethyl radical (CF₃CH₂•) from a suitable precursor, such as trifluoroethyl iodide. This radical can then be trapped by the nucleophilic indoline nitrogen. Alternatively, visible-light-mediated photoredox catalysis can facilitate the addition of a trifluoromethyl radical onto an enamine, which is a related transformation that highlights the feasibility of radical additions to nitrogen-containing systems. rsc.org Another approach involves the electrochemical generation of nitrogen-centered radicals from anilines, which can then engage in cyclization and coupling reactions, suggesting that an indoline-derived N-radical could similarly react with a trifluoroethylating agent. rsc.org The success of these methods often relies on the strongly electron-withdrawing nature of the fluorine atoms, which can prevent undesired oxidation of the amine substrate. researchgate.net
Electrophilic N-trifluoroethylation represents a more common and often practical approach. These methods typically involve the reaction of the nucleophilic indoline nitrogen with an electrophilic source of the trifluoroethyl group.
A highly practical and catalyst-free method utilizes trifluoroacetic acid (TFA) as an inexpensive and stable trifluoroethyl source. worktribe.comnih.gov In this process, known as reductive amination or trifluoroethylation, a secondary amine like 5-aminoindoline reacts with TFA in the presence of a silane (B1218182) reductant (e.g., phenylsilane). nih.gov The proposed mechanism involves the formation of a highly electrophilic silyl (B83357) ester intermediate from TFA, which then reacts with the amine to form an iminium ion. nih.gov Subsequent silane-mediated reduction of this iminium species yields the N-trifluoroethylated product. nih.gov This reaction exhibits remarkable functional group tolerance and can be performed in conventional glassware without the strict exclusion of air or moisture. nih.govresearchgate.net
Another major class of electrophilic reagents includes hypervalent iodine compounds, such as Togni and Umemoto reagents. nih.gov These reagents can deliver an electrophilic trifluoroethyl group to various nucleophiles, including amines. For instance, 2,2,2-trifuoroethyl(mesityl)-iodonium triflate has been used for the highly selective trifluoroethylation of indoles. rsc.org While this study focused on C-H functionalization, it was noted that the indoline moiety can undergo straightforward N-trifluoroethylation, highlighting the reagent's applicability. rsc.org Similarly, other electrophilic nitrogen sources like trifluoromethanesulfenamide have been shown to react readily with amines to achieve electrophilic trifluoromethylthiolation, a mechanistically related transformation. nih.gov
Table 1: Comparison of Selected N-Trifluoroethylation Methods
| Method | Reagents | Mechanism | Key Features |
| Reductive Amination | Trifluoroacetic Acid (TFA), Silane | Electrophilic (via Iminium) | Catalyst-free, uses inexpensive TFA, high functional tolerance. worktribe.comnih.gov |
| Hypervalent Iodine | Togni/Umemoto Reagents | Electrophilic | High reactivity, mild conditions, suitable for complex molecules. nih.govrsc.org |
| Radical Pathway | CF₃CH₂I, Photoredox Catalyst | Radical | Alternative pathway, avoids strong acids/bases. rsc.org |
Transition metal catalysis provides a powerful tool for C-N bond formation. While palladium catalysis is renowned for C-H functionalization of indoles, N-H functionalization is also a well-established and sometimes competing reaction pathway. nih.govbeilstein-journals.orgnih.gov The choice of catalyst, ligands, and reaction conditions can steer the selectivity towards either C- or N-alkylation. beilstein-journals.org
For the N-alkylation of indolines, catalysts based on iron and iridium have proven highly effective. Iron-catalyzed N-alkylation using alcohols as the alkylating agent can be switched from the more common C3-alkylation to selective N-alkylation by using a tricarbonyl(cyclopentadienone) iron complex. nih.govresearchgate.net Similarly, iridium-catalyzed reactions enable the regio-selective N-alkylation of indolines in environmentally benign solvents like water. organic-chemistry.org The mechanism for these transformations often proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" pathway, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the indoline, and the catalyst returns the "borrowed" hydrogen. researchgate.net While direct palladium-catalyzed N-trifluoroethylation of indoline is less documented than C-H activation, the fundamental steps of oxidative addition, N-H activation, and reductive elimination provide a viable mechanistic framework for such a transformation. acs.orgresearchgate.net
Understanding Regioselectivity in Indoline Functionalization
Once 1-(2,2,2-trifluoroethyl)indolin-5-amine is formed, its aromatic ring is susceptible to further functionalization, most commonly through electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the electronic effects of the substituents already present on the indoline ring.
The indoline scaffold contains two key directing groups: the secondary amine nitrogen within the five-membered ring and the primary amino group at the C-5 position.
5-Amino Group : This is a powerful activating and ortho, para-directing group. numberanalytics.com It strongly increases the electron density of the aromatic ring through resonance, making it highly susceptible to electrophilic attack. numberanalytics.comopenstax.org The positions ortho to the 5-amino group are C-4 and C-6, while the para position is C-2 (within the pyrrolidine (B122466) ring). Therefore, electrophilic attack is strongly favored at the C-4 and C-6 positions.
Due to the potent activating nature of the primary amino group, EAS reactions on this compound are expected to be rapid and may lead to polysubstitution, for instance, di-bromination at both the C-4 and C-6 positions. openstax.org To achieve selective mono-substitution, a common strategy is to temporarily moderate the activating effect of the amino group by converting it to an amide (e.g., an acetamide) via acylation. openstax.orgscribd.com The less activating, though still ortho, para-directing, amido group allows for controlled substitution, after which it can be hydrolyzed back to the free amine. openstax.org
Mechanistic Insights into Amino Group Transformations
The 5-amino group of this compound is a versatile functional handle that can undergo a variety of well-established transformations characteristic of aromatic amines. scribd.comslideshare.net
Acylation and Sulphonylation : As a nucleophile, the amino group readily reacts with acyl chlorides or anhydrides in an acylation reaction to form amides. scribd.com Similarly, it reacts with sulphonyl chlorides to yield sulphonamides. The mechanism involves the nucleophilic attack of the nitrogen lone pair on the electrophilic carbonyl or sulfonyl center, followed by the elimination of a leaving group (e.g., chloride).
Diazotization : Treatment with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid) at low temperatures converts the primary aromatic amino group into a diazonium salt (Ar-N₂⁺). This electrophilic species is a valuable synthetic intermediate. It can undergo coupling reactions with activated aromatic rings (like phenols or other anilines) to form brightly colored azo compounds or be displaced by a wide range of nucleophiles (e.g., -OH, -CN, -halogens) in Sandmeyer-type reactions. openstax.orgnumberanalytics.com
Reaction with Aldehydes and Ketones : The amino group can condense with carbonyl compounds to form imines (Schiff bases). scribd.com In a notable example of this reactivity, 5-aminoindole (B14826) has been shown to react with acetone (B3395972) or mesityl oxide to generate tricyclic quinoline (B57606) derivatives, indicating that the 5-amino group on the indoline core can serve as a precursor for annulation reactions to build more complex heterocyclic systems. dergipark.org.tr
Kinetic and Thermodynamic Studies of Key Reactions
The outcome of the reactions involving this compound can be governed by principles of kinetic and thermodynamic control. A kinetically controlled reaction yields the product that is formed fastest (i.e., has the lowest activation energy), whereas a thermodynamically controlled reaction, which is reversible and allowed to reach equilibrium, yields the most stable product. pressbooks.pub
N-Trifluoroethylation : In the context of alkylating the 5-aminoindoline precursor, there are multiple nucleophilic sites, including the indoline nitrogen (N-1) and the exocyclic amino nitrogen (N-5). The relative rates of alkylation at these sites would represent kinetic control. A computational study on the electrophilic substitution of indole (B1671886) itself revealed that N-1 substitution is the kinetic product, while C-3 substitution is the more stable thermodynamic product. ic.ac.uk A similar principle could apply here, where alkylation at one nitrogen might be kinetically favored, but the alternative product could be more thermodynamically stable. nih.gov The choice of reagents and conditions (e.g., temperature, solvent) can determine whether the reaction is reversible, thus favoring the thermodynamic product. pressbooks.pubnih.gov
Electrophilic Aromatic Substitution : For EAS on the aromatic ring, the relative stability of the cationic intermediates (sigma complexes) determines the product distribution. The intermediates leading to substitution at the C-4 and C-6 positions are significantly stabilized by resonance involving both the indoline nitrogen and the C-5 amino group, making them both kinetically and thermodynamically favored over substitution at other positions. However, there might be subtle differences between the C-4 and C-6 products. At low temperatures, the reaction is likely irreversible and under kinetic control, with the product ratio reflecting the relative activation energies for attack at each position. At higher temperatures, if the reaction becomes reversible (e.g., via protonation/deprotonation), the product distribution could shift to favor the more stable isomer (thermodynamic control). pressbooks.pub
Kinetic studies, such as those involving Hammett plots, could provide further mechanistic insight by correlating reaction rates with the electronic properties of substituents. nih.gov Such studies on the oxidation of substituted anilines have demonstrated how electron-donating groups accelerate the reaction, a principle that applies directly to the high reactivity of the 5-aminoindoline system. nih.gov Thermodynamic properties have been determined for the parent indoline molecule, providing foundational data for understanding the stability and reaction equilibria of its derivatives. osti.gov
Computational Chemistry and Theoretical Insights into 1 2,2,2 Trifluoroethyl Indolin 5 Amine
Electronic Structure Analysis and Aromaticity Considerations
The electronic structure of 1-(2,2,2-trifluoroethyl)indolin-5-amine is significantly influenced by the interplay of its constituent functional groups: the indoline (B122111) core, the N-trifluoroethyl substituent, and the 5-amino group. Computational analyses, such as Density Functional Theory (DFT), provide a powerful tool to elucidate these electronic characteristics.
The indoline nucleus, a partially saturated derivative of indole (B1671886), possesses a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. The aromaticity of the benzene moiety is a dominant feature, characterized by a delocalized π-electron system. The introduction of the 5-amino group, a strong π-donor, is expected to increase the electron density of the aromatic ring, particularly at the ortho and para positions (C4, C6, and the ipso-carbon C5). This electron-donating effect can be quantified through calculated metrics such as Mulliken or Natural Bond Orbital (NBO) charges, which would likely show a more negative charge distribution on these carbons compared to unsubstituted indoline.
The 1-(2,2,2-trifluoroethyl) group, on the other hand, exerts a strong electron-withdrawing effect. The high electronegativity of the fluorine atoms polarizes the C-F bonds, creating a significant dipole moment and inductively pulling electron density away from the indoline nitrogen. This would be reflected in a more positive charge on the nitrogen atom and the adjacent methylene (B1212753) group.
Aromaticity of the benzene ring can be assessed using computational methods like the Nucleus-Independent Chemical Shift (NICS). beilstein-journals.org NICS calculations performed at the center of the benzene ring would be expected to yield a large negative value, confirming its aromatic character. It is anticipated that the electron-donating 5-amino group would slightly enhance the aromaticity (more negative NICS value), while the electron-withdrawing N-trifluoroethyl group would have a lesser, indirect effect on the benzene ring's π-system.
Interactive Data Table: Predicted Electronic Properties
| Property | Predicted Value/Description | Computational Method |
| HOMO Energy | Localized on the 5-amino group and aromatic ring | DFT (e.g., B3LYP/6-31G) |
| LUMO Energy | Distributed over the indoline core | DFT (e.g., B3LYP/6-31G) |
| HOMO-LUMO Gap | Moderate, indicating moderate reactivity | DFT (e.g., B3LYP/6-31G*) |
| NICS(0) of Benzene Ring | Large negative value (e.g., -8 to -10 ppm) | GIAO-DFT |
| NBO Charge on 5-NH2 Nitrogen | Negative | NBO Analysis |
| NBO Charge on 1-N Nitrogen | Less negative/slightly positive compared to unsubstituted indoline | NBO Analysis |
Reaction Mechanism Predictions and Energy Profile Calculations (e.g., DFT Studies)
DFT studies are instrumental in predicting the mechanisms and energetics of chemical reactions involving this compound. rsc.orgrsc.org By mapping the potential energy surface, key transition states and intermediates can be identified, and activation energies can be calculated to predict reaction feasibility and selectivity. ausetute.com.au
For instance, in electrophilic aromatic substitution reactions, a common reaction for amino-substituted aromatics, DFT calculations can model the attack of an electrophile on the benzene ring. The calculations would likely predict that substitution is favored at the C4 and C6 positions, which are activated by the 5-amino group. By calculating the energies of the sigma complexes (arenium ions) formed upon electrophilic attack at different positions, the regioselectivity can be rationalized. The transition state energies for each pathway would determine the kinetic product distribution.
Similarly, reactions involving the 5-amino group, such as acylation or alkylation, can be modeled. The nitrogen of the amino group is a primary nucleophilic site. DFT calculations can provide the energy profile for the nucleophilic attack of the amino group on an electrophile, including the formation of a tetrahedral intermediate and the subsequent proton transfer or elimination steps.
The N-trifluoroethylation of indoles has been studied computationally, revealing that the reaction proceeds through a rate-determining trifluoroethylation of the indole ring followed by deprotonation. rsc.orgrsc.org The activation energies for such reactions can be calculated, providing insight into the reaction kinetics. rsc.orgrsc.org While this study focuses on the formation of a C-C bond at the 3-position of indole, the principles can be applied to understand the N-trifluoroethylation leading to the title compound.
Interactive Data Table: Hypothetical Reaction Energy Profile for Electrophilic Bromination at C6
| Reaction Coordinate | Structure | Relative Energy (kcal/mol) | Method |
| Reactants | This compound + Br2 | 0 | DFT (e.g., B3LYP/6-311+G(d,p)) |
| Transition State 1 | Formation of sigma complex | +15 to +20 | DFT (e.g., B3LYP/6-311+G(d,p)) |
| Intermediate | Sigma complex at C6 | +5 to +10 | DFT (e.g., B3LYP/6-311+G(d,p)) |
| Transition State 2 | Deprotonation of sigma complex | +10 to +15 | DFT (e.g., B3LYP/6-311+G(d,p)) |
| Products | 6-Bromo-1-(2,2,2-trifluoroethyl)indolin-5-amine + HBr | -5 to -10 | DFT (e.g., B3LYP/6-311+G(d,p)) |
Conformer Analysis and Intramolecular Interactions
The flexibility of the 2,2,2-trifluoroethyl group allows for different conformational isomers of this compound. Conformational analysis using computational methods can identify the most stable conformers and the energy barriers between them. The primary degree of freedom is the rotation around the N1-C(ethyl) bond.
It is plausible that intramolecular hydrogen bonding could play a role in stabilizing certain conformers. For example, a weak hydrogen bond could form between one of the fluorine atoms of the trifluoroethyl group and a hydrogen atom of the 5-amino group, or with the hydrogen at the C4 position of the aromatic ring. The existence and strength of such interactions can be investigated using techniques like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM). These analyses can identify bond critical points and quantify the stabilization energy of such interactions.
Interactive Data Table: Potential Conformers and Intramolecular Interactions
| Conformer | Dihedral Angle (C2-N1-C(ethyl)-C(trifluoro)) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |
| A | ~60° | 0 | Potential weak F...H-C4 interaction |
| B | ~180° | 0.5 - 1.5 | Steric repulsion minimized |
| C | ~-60° | 0 | Potential weak F...H-C4 interaction |
Theoretical Prediction of Spectroscopic Properties
Computational chemistry provides a powerful means to predict various spectroscopic properties of this compound, which can aid in its characterization.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule. The calculated IR spectrum would be expected to show characteristic peaks for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic protons (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and strong C-F stretching vibrations of the trifluoroethyl group (typically in the 1000-1200 cm⁻¹ region).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons of the indoline ring, the methylene protons of the trifluoroethyl group, and the protons of the amino group. The electron-withdrawing nature of the trifluoroethyl group would likely cause a downfield shift for the adjacent methylene protons. The ¹³C NMR spectrum would similarly show characteristic shifts for the different carbon atoms, with the trifluoromethyl carbon appearing at a distinct chemical shift. The ¹⁹F NMR spectrum is expected to show a single signal (a triplet due to coupling with the methylene protons) for the three equivalent fluorine atoms.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. The spectrum would likely be dominated by π-π* transitions within the aromatic system, with the amino group acting as a strong auxochrome, likely causing a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted indoline.
Interactive Data Table: Predicted Spectroscopic Data
| Spectrum | Region/Chemical Shift | Predicted Assignment |
| IR | 3300-3500 cm⁻¹ | N-H stretch (amino group) |
| IR | 1000-1200 cm⁻¹ | C-F stretch (strong) |
| ¹H NMR | 6.0-7.5 ppm | Aromatic protons |
| ¹H NMR | 3.0-4.0 ppm | CH₂ of trifluoroethyl group |
| ¹³C NMR | 110-150 ppm | Aromatic carbons |
| ¹⁹F NMR | -70 to -80 ppm (relative to CFCl₃) | CF₃ group |
| UV-Vis | 250-300 nm | π-π* transition |
Structure-Reactivity Relationships from a Computational Perspective
Computational studies can provide valuable insights into the structure-reactivity relationships of this compound. By correlating calculated molecular descriptors with observed or predicted reactivity, a deeper understanding of its chemical behavior can be achieved.
The electronic properties discussed in section 6.1 are fundamental to its reactivity. The electron-rich nature of the aromatic ring due to the 5-amino group suggests that this molecule will be reactive towards electrophiles. Computational models can quantify this by calculating electrostatic potential maps, which would visually highlight the nucleophilic regions of the molecule.
The steric bulk of the 1-(2,2,2-trifluoroethyl) group, as revealed by conformer analysis (section 6.3), can also influence reactivity. This group might sterically hinder the approach of reagents to the N1 position and the C7 position of the indoline ring.
Quantitative Structure-Activity Relationship (QSAR) studies can be performed computationally if a set of related molecules with known activities is available. jocpr.com In such a study, various calculated descriptors (e.g., HOMO/LUMO energies, dipole moment, molecular surface area, etc.) for this compound and its analogs would be correlated with their biological or chemical activities using statistical methods. This can lead to predictive models that can guide the design of new molecules with desired properties. For example, modifications to the substitution pattern on the aromatic ring could be explored computationally to see how they affect the electronic properties and, consequently, the predicted reactivity.
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of 1 2,2,2 Trifluoroethyl Indolin 5 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy: Applications of ¹H, ¹³C, and ¹⁹F NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 1-(2,2,2-Trifluoroethyl)indolin-5-amine in solution. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the chemical environment of each atom, their connectivity, and stereochemistry.
¹H NMR: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. For this compound, characteristic signals would include triplets and multiplets for the aromatic protons on the benzene (B151609) ring of the indoline (B122111) core. chemicalbook.com The protons of the ethylenediamine-like fragment of the indoline ring would appear as distinct triplets. The methylene (B1212753) protons (CH₂) adjacent to the trifluoromethyl group (CF₃) would likely appear as a quartet due to coupling with the three fluorine atoms. rsc.org The amine (NH₂) protons on the aromatic ring and the indoline nitrogen's neighboring protons would also produce characteristic signals.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-donating amine group and the electron-withdrawing trifluoroethyl group. mdpi.com The aliphatic carbons of the indoline ring and the trifluoroethyl group would resonate in the upfield region. The carbon of the CF₃ group would exhibit a characteristic quartet due to one-bond coupling with the three fluorine atoms, while the adjacent CH₂ carbon would show a quartet due to two-bond C-F coupling. rsc.orgacs.org
¹⁹F NMR: Given the presence of the trifluoroethyl group, ¹⁹F NMR is a particularly sensitive and informative technique. diva-portal.org Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity. wikipedia.org The spectrum for this compound is expected to show a single primary signal for the three equivalent fluorine atoms of the CF₃ group. This signal would be split into a triplet due to coupling with the adjacent methylene (CH₂) protons. rsc.org The chemical shift of this triplet is sensitive to the electronic environment, solvent polarity, and concentration. researchgate.net
| Technique | Expected Chemical Shifts (δ) and Observations |
| ¹H NMR | Aromatic protons (C4-H, C6-H, C7-H): ~6.5-7.2 ppm (multiplets). chemicalbook.com Indoline CH₂ protons (C2-H₂, C3-H₂): ~3.0-3.6 ppm (triplets). chemicalbook.com N-CH₂CF₃ protons: ~3.7 ppm (quartet, JHF ≈ 9 Hz). rsc.org Aromatic NH₂ protons: Broad singlet, chemical shift is solvent-dependent. |
| ¹³C NMR | Aromatic carbons: ~110-150 ppm. mdpi.com Indoline CH₂ carbons: ~30-55 ppm. mdpi.com N-CH₂CF₃ carbon: ~45 ppm (quartet, JCF ≈ 33 Hz). rsc.org CF₃ carbon: ~125 ppm (quartet, JCF ≈ 278 Hz). rsc.org |
| ¹⁹F NMR | CF₃ group: ~ -70 ppm (triplet, JHF ≈ 9 Hz). rsc.org |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, allowing for the calculation of the elemental formula. For this compound (C₁₀H₁₁F₃N₂), the expected exact mass can be precisely calculated and compared with the experimental value.
Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used. bris.ac.uk Under EI, the molecular ion peak (M⁺) would be observed. The subsequent fragmentation would likely involve characteristic losses from the indoline core and the trifluoroethyl substituent. Common fragmentation pathways for indole (B1671886) derivatives include the loss of small molecules like HCN. scirp.orgresearchgate.net The fragmentation of the N-trifluoroethyl group might involve the loss of a CF₃ radical or the neutral molecule CF₂H₂. The analysis of these fragment ions provides a fingerprint that helps to confirm the molecular structure. caltech.edu
| Ion | m/z (Nominal) | Description |
| [M]⁺ | 216 | Molecular Ion |
| [M-H]⁺ | 215 | Loss of a hydrogen atom |
| [M-CF₃]⁺ | 147 | Loss of the trifluoromethyl radical |
| [M-NH₂]⁺ | 200 | Loss of the amino group |
| [C₈H₈N]⁺ | 118 | Fragment corresponding to the indoline core after loss of the trifluoroethyl group and rearrangement chemicalbook.com |
| [C₇H₇]⁺ | 91 | Tropylium ion, a common fragment in aromatic compounds chemicalbook.com |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.
IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound would display characteristic absorption bands for the N-H bonds of the primary aromatic amine (typically two bands in the 3300-3500 cm⁻¹ region) and the tertiary amine within the indoline ring. Aromatic C-H stretching would be observed above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be found in the 1500-1600 cm⁻¹ region. Crucially, the strong C-F bonds of the trifluoroethyl group would give rise to intense absorption bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. For indole derivatives, Raman spectra show characteristic peaks for the indole ring's in-phase and out-of-phase breathing modes. researchgate.net Key bands for the indoline structure would include N-H bending modes and various ring vibrations. researchgate.netacs.org This technique can provide detailed molecular "fingerprints" for structural confirmation. nih.govnih.gov
| Frequency Range (cm⁻¹) | Vibrational Mode | Technique |
| 3300 - 3500 | N-H stretch (aromatic amine) | IR, Raman |
| 3000 - 3100 | Aromatic C-H stretch | IR, Raman |
| 2850 - 2960 | Aliphatic C-H stretch | IR, Raman |
| 1500 - 1620 | Aromatic C=C stretch & N-H bend | IR, Raman |
| 1000 - 1300 | C-F stretch (strong) | IR |
| 750 - 880 | Indole/Indoline ring breathing/bending | Raman researchgate.net |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound or its derivative can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles. mdpi.com
The analysis would reveal the planarity of the indoline ring system and the conformation of the trifluoroethyl substituent relative to the ring. nih.gov Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the crystal packing. mdpi.com This information is invaluable for understanding the compound's physical properties and its potential interactions with other molecules.
| Parameter | Example of Information Provided |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, C2/c mdpi.com |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths | Precise distances between atoms (e.g., C-N, C-F, C-C) |
| Bond Angles | Angles between bonded atoms (e.g., C-N-C, F-C-F) |
| Torsional Angles | Conformation of the trifluoroethyl group |
| Hydrogen Bonding | Intermolecular interactions involving the -NH₂ group |
Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., GC-MS, UHPLC-HRMS/MS)
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity. When coupled with mass spectrometry, these techniques provide powerful tools for both qualitative and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a suitable technique. The amine functionality might require derivatization to improve its chromatographic properties and prevent peak tailing. scilit.com The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components are then detected by a mass spectrometer, providing both retention time and a mass spectrum for identification.
Ultra-High-Performance Liquid Chromatography-High Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS): This is a highly sensitive and versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC. nih.gov UHPLC uses columns with smaller particles to achieve higher resolution and faster separation times compared to conventional HPLC. nih.gov A reversed-phase column would likely be used for this compound. The eluent is ionized (e.g., by ESI) and analyzed by a high-resolution mass spectrometer. researchgate.net Tandem MS (MS/MS) capabilities allow for the selection of a specific parent ion, its fragmentation, and analysis of the resulting daughter ions, which provides enhanced selectivity and structural confirmation, particularly in complex matrices. mdpi.com
| Technique | Application | Key Parameters |
| GC-MS | Purity assessment, identification of volatile impurities. | Column type (e.g., DB-5), temperature program, ionization mode (EI). Possible need for derivatization. scilit.com |
| UHPLC-HRMS/MS | High-sensitivity purity determination, quantitative analysis in complex mixtures, metabolite identification. | Column type (e.g., C18), mobile phase (e.g., acetonitrile/water with formic acid), ionization mode (ESI+), MS/MS transitions. nih.govmdpi.com |
Strategic Applications in Synthetic Organic Chemistry and Chemical Biology Research
1-(2,2,2-Trifluoroethyl)indolin-5-amine as a Versatile Synthetic Building Block
As a synthetic intermediate, this compound offers two primary sites for chemical modification: the nucleophilic 5-amino group on the aromatic ring and the indoline (B122111) core itself, which can be a precursor to the corresponding indole (B1671886) or participate in further functionalization. This dual reactivity makes it a valuable building block for creating diverse molecular architectures. mdpi.comlifechemicals.com
The aromatic amine at the 5-position of the indoline ring is a key functional group for the construction of new heterocyclic systems. This amino group can serve as a nucleophile in a variety of condensation and cyclization reactions to build additional rings onto the indoline framework. For instance, reaction with dicarbonyl compounds, isocyanates, or other bifunctional electrophiles can lead to the formation of a wide array of fused heterocycles, such as quinolines, quinoxalines, or other nitrogen-containing ring systems. pressbooks.publibretexts.org The synthesis of complex heterocyclic scaffolds often relies on the strategic use of such amino-substituted building blocks to generate molecular diversity. frontiersin.org The reactivity of the amino group provides a reliable handle for elaborating the core structure into more complex, drug-like molecules.
Functionalized indoline frameworks are central to the structure of many natural products and pharmaceuticals. polimi.it The this compound scaffold is an excellent starting point for the synthesis of advanced polycyclic systems. The existing bicyclic indoline core can be elaborated through annulation strategies, often initiated at the 5-amino position, to create intricate, multi-ring structures. Methodologies such as cycloaddition reactions or transition metal-catalyzed C-H activation can be employed to build upon the indoline core, transforming the relatively simple starting material into structurally complex and stereochemically rich molecules. polimi.itnih.gov The development of elegant synthetic methodologies over the past several years has been inspired by the desire to construct such appealing polycyclic frameworks. polimi.it
Design Principles for Fluorinated Indoline Scaffolds
The design of bioactive molecules often involves the strategic incorporation of fluorine to modulate their properties. nih.gov In the case of this compound, the trifluoroethyl and amino groups are placed to maximize synthetic versatility and finely tune the molecule's characteristics for specific applications in chemical design.
The introduction of a trifluoroethyl group at the nitrogen atom of the indoline ring has profound effects on several key molecular properties that are critical in drug design and chemical biology.
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic cleavage by enzymes such as cytochrome P450s. mdpi.com Attaching a trifluoroethyl group to the indoline nitrogen can block oxidative metabolism at that site, thereby increasing the metabolic stability and biological half-life of the resulting molecule. mdpi.com
Conformational Effects and Binding Interactions: The trifluoroethyl group is bulkier than a methyl or ethyl group and can influence the molecule's preferred conformation. mdpi.com Furthermore, fluorine atoms can participate in unique non-covalent interactions, including hydrogen bonds and halogen bonds, which can enhance binding affinity and selectivity for a biological target. mdpi.com
| Property | Influence of the N-Trifluoroethyl Group | Rationale |
| Basicity | Decreased | Strong inductive electron-withdrawing effect of the three fluorine atoms reduces electron density on the indoline nitrogen. |
| Lipophilicity | Generally Increased | Fluorine is more lipophilic than hydrogen, though the overall effect can be influenced by changes in molecular polarity. nih.govnih.gov |
| Metabolic Stability | Increased | The high strength of the C-F bond makes the group resistant to enzymatic oxidation. mdpi.com |
| Binding Affinity | Potentially Enhanced | Fluorine can participate in orthogonal interactions like halogen bonds and can alter conformation to improve fit in a binding pocket. mdpi.com |
This table provides a summary of the general effects of trifluoroethylation on molecular properties relevant to chemical design.
The specific substitution pattern of this compound is highly strategic.
N-1 Trifluoroethyl Group: Placing the trifluoroethyl group on the indoline nitrogen directly modulates the electronic properties of the heterocyclic core. This can influence the reactivity of the aromatic ring in subsequent reactions, such as electrophilic aromatic substitution. It also serves as a key modulator of the physicochemical properties as described above. The synthesis of N-trifluoroethylated heterocycles is an area of active research. acs.orgresearchgate.netnih.gov
C-5 Amino Group: The amino group at the C-5 position is a versatile functional handle for derivatization. This position is electronically distinct from the heterocyclic part of the molecule and is often solvent-exposed in protein-ligand complexes, making it an ideal point for introducing substituents to improve potency or selectivity, or for attaching linker moieties. Site-selective functionalization of the indoline core is a significant challenge, and having a pre-installed amino group at C-5 provides a direct and reliable route for diversification. researchgate.netnih.govnih.gov Starting syntheses from 5-nitroindoline (B147364) is a common strategy to access this functionality. nih.gov
Utilization in the Development of Chemical Probes for Mechanistic Biological Studies
Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The structure of this compound makes it an excellent scaffold for the development of such probes.
The trifluoroethyl group can serve as a sensitive reporter for ¹⁹F NMR spectroscopy. Since fluorine has a high natural abundance and there is no endogenous ¹⁹F signal in biological systems, ¹⁹F NMR can be used to study protein-ligand interactions, determine binding affinities, and monitor enzymatic reactions without the interference of background signals.
Furthermore, the 5-amino group provides a convenient point of attachment for various reporter tags. Through standard amide bond formation or other coupling chemistries, this position can be derivatized with:
Fluorophores: For use in fluorescence microscopy and high-throughput screening assays. acs.org
Biotin: For affinity purification and pull-down experiments to identify binding partners.
Photoaffinity labels: To covalently cross-link the probe to its biological target upon photoactivation, enabling target identification.
Radiolabels: The incorporation of fluorine-18, a positron emitter, at the trifluoroethyl group or on an attached moiety would enable the development of PET imaging agents to visualize the distribution of a target in vivo. nih.govmdpi.com
The combination of a tunable indoline core, a property-modulating trifluoroethyl group, and a synthetically accessible amino handle makes this compound a powerful platform for creating sophisticated chemical probes to investigate complex biological questions.
Future Research Directions and Emerging Challenges in 1 2,2,2 Trifluoroethyl Indolin 5 Amine Chemistry
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly pivotal in modern organic synthesis. numberanalytics.com Future research in the synthesis of 1-(2,2,2-Trifluoroethyl)indolin-5-amine should prioritize the development of sustainable and atom-economical routes. rsc.org Traditional multi-step syntheses often generate significant chemical waste. numberanalytics.com Therefore, a key challenge is to devise synthetic pathways that maximize the incorporation of all reactant atoms into the final product. numberanalytics.com
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Potential Advantages | Key Challenges |
| Catalytic C-H Amination/Trifluoroethylation | High atom economy, reduced steps | Catalyst development, regioselectivity control |
| One-Pot Indoline (B122111) Formation and N-Functionalization | Increased efficiency, reduced waste | Compatibility of reaction conditions |
| Biocatalytic Approaches | High selectivity, mild conditions | Enzyme discovery and engineering |
Exploration of Novel Reactivity Patterns and Undiscovered Transformations
The interplay between the electron-donating amino group at the 5-position and the electron-withdrawing trifluoroethyl group on the indoline nitrogen presents a unique electronic environment. This suggests that this compound may exhibit novel reactivity patterns that are yet to be discovered.
Future research should focus on systematically investigating the reactivity of both the aromatic ring and the indoline core. For instance, the amino group could direct electrophilic aromatic substitution to specific positions, and the trifluoroethyl group might influence the nucleophilicity of the indoline nitrogen in unexpected ways. Exploring its utility in transition-metal-catalyzed cross-coupling reactions, cycloadditions, and multicomponent reactions could lead to the discovery of novel transformations and the synthesis of complex molecular architectures. A deeper understanding of its reactivity will be crucial for its application as a versatile building block in organic synthesis.
Advancement in Asymmetric Synthesis of Chiral Analogues
Many bioactive molecules are chiral, and their biological activity is often dependent on a specific stereoisomer. yale.edu The development of methods for the asymmetric synthesis of chiral analogues of this compound is therefore a critical area for future research. This could involve the synthesis of enantiomerically pure indolines with stereocenters at various positions of the indoline ring.
Several strategies could be pursued, including the use of chiral catalysts for the key bond-forming reactions. nih.gov For example, asymmetric hydrogenation of a corresponding indole (B1671886) precursor or enantioselective cyclization reactions could be explored. The development of organocatalytic methods, which avoid the use of potentially toxic and expensive transition metals, is a particularly attractive direction. The synthesis of atropisomeric analogues, where restricted rotation around a single bond leads to chirality, could also be an interesting avenue to investigate, given the potential steric influence of the trifluoroethyl group.
Integration with Flow Chemistry and Automation Technologies for Scalable Production
For any compound to be of practical use, its synthesis must be scalable. Flow chemistry and automation offer significant advantages over traditional batch processes in terms of safety, efficiency, and scalability. nih.govmtroyal.ca The integration of these technologies into the production of this compound is a key future direction.
Developing a continuous-flow synthesis would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. mdpi.com It would also enable the safe handling of potentially hazardous reagents and intermediates. nih.gov Furthermore, the automation of the entire synthetic sequence, including purification and analysis, would streamline the production process and make it more cost-effective. nih.govnih.gov The development of a robust and automated flow synthesis will be crucial for making this compound readily available for further research and potential commercial applications.
Interdisciplinary Research with Advanced Computational Chemistry Methodologies
The synergy between experimental and computational chemistry can provide deep insights into the properties and reactivity of molecules. crimsonpublishers.com In the context of this compound, interdisciplinary research involving advanced computational methodologies such as Density Functional Theory (DFT) will be invaluable. researchgate.net
Computational studies can be used to predict the compound's electronic structure, conformational preferences, and spectroscopic properties. nih.gov This information can help in understanding its reactivity and in designing new reactions. DFT calculations can also be employed to elucidate reaction mechanisms, predict the stereochemical outcome of asymmetric reactions, and guide the development of more efficient catalysts. rsc.org This collaborative approach will accelerate the pace of discovery and innovation in the chemistry of this promising compound.
Q & A
Q. How to address discrepancies between in vitro and in vivo efficacy data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
